Triacetonamine hydrochloride

Description

Properties

IUPAC Name |

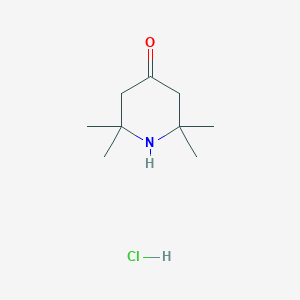

2,2,6,6-tetramethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNWYMNKYXUZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

826-36-8 (Parent) | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9067803 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33973-59-0 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33973-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triacetonamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine (B117949) hydrochloride, chemically known as 2,2,6,6-tetramethyl-4-piperidone hydrochloride, is a versatile organic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and hindered amine light stabilizers (HALS).[1][2][3] Despite its utility, it is also recognized for its potential to induce acute liver failure, a property that makes it a subject of interest in toxicological studies.[1][3] This technical guide provides an in-depth overview of the core basic properties of Triacetonamine hydrochloride, including its physicochemical characteristics, synthesis and purification protocols, analytical methods, and a discussion of its biological effects, particularly its hepatotoxicity.

Core Properties of this compound

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | [4] |

| Synonyms | Triacetonamine HCl, TAA HCl | [1] |

| CAS Number | 33973-59-0 | [4] |

| Molecular Formula | C₉H₁₈ClNO | [4] |

| Molecular Weight | 191.70 g/mol | [4] |

| Appearance | White to light yellow or brown solid/powder | [4][5] |

| Melting Point | 186-190 °C | [6] |

| Boiling Point | 205.6 °C (at 760 mmHg) | [6] |

| Solubility | Soluble in water, chloroform, dichloromethane, DMSO, acetone (B3395972). | [7][8] |

| Purity | Typically >98% (by NMR) | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of acetone and ammonia (B1221849). While various specific procedures exist, a general workflow is outlined below. This process should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a suitable autoclave, charge acetone and an acid catalyst, such as ammonium (B1175870) chloride or calcium chloride dihydrate.[9]

-

Ammoniation: Introduce gaseous ammonia into the sealed reactor. The molar ratio of acetone to ammonia typically ranges from 4:1 to 20:1.[9]

-

Reaction Conditions: Heat the mixture to a temperature between 50 °C and 120 °C and maintain the pressure between 1 and 50 atmospheres for 2 to 8 hours.[9]

-

Work-up: After cooling, neutralize the reaction mixture with a base like sodium hydroxide.

-

Purification of Free Base: Remove unreacted acetone by distillation. The resulting crude triacetonamine can be purified by crystallization, often as the hydrate, by cooling the residue.[9]

-

Hydrochloride Salt Formation: Dissolve the purified triacetonamine free base in a suitable solvent like isopropanol.

-

Precipitation: Add concentrated hydrochloric acid to the solution until it is acidic. The this compound will precipitate out of the solution.[2]

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.[3][10] The choice of solvent is critical for successful recrystallization.

Workflow for Recrystallization

Caption: A step-by-step workflow for the purification of Triacetonamine HCl via recrystallization.

Detailed Steps:

-

Solvent Selection: Choose a solvent or a solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include isopropanol/acetone and isopropanol/petroleum ether.[2]

-

Dissolution: In an Erlenmeyer flask, add the impure this compound and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

-

Complete Crystallization: To maximize the yield, place the flask in an ice bath for at least 15-30 minutes.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.

Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the structure and purity of the compound. The spectrum is expected to be consistent with the 2,2,6,6-tetramethyl-4-piperidone hydrochloride structure.[4]

-

Quantitative NMR (qNMR): Can be used for the precise determination of purity using an internal standard.[6][11]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used to assess the purity and identify any volatile impurities. Due to the hydrochloride salt form, derivatization or analysis of the free base may be necessary for optimal results.[12][13]

General Workflow for GC-MS Analysis

Caption: A generalized workflow for the analysis of Triacetonamine by GC-MS.

Biological Activity and Hepatotoxicity

This compound is reported to induce acute liver failure (ALF) in animal models, specifically in rats.[1][3] This effect is dose-dependent, with higher doses leading to increased hepatotoxicity and mortality.[1] While the precise molecular mechanism of this compound-induced hepatotoxicity is not extensively detailed in the available literature, it is likely to follow one of the general pathways of drug-induced liver injury (DILI). These pathways often involve the metabolic activation of the drug into reactive intermediates, leading to cellular stress and damage.[14][15]

A plausible, generalized pathway for drug-induced hepatotoxicity that may be applicable to this compound is illustrated below. It is important to note that this is a hypothetical model based on common mechanisms of DILI, as specific signaling pathways for this compound have not been fully elucidated.

Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity

Caption: A hypothetical pathway of Triacetonamine HCl-induced hepatotoxicity.

Key Steps in the Hypothetical Pathway:

-

Metabolic Activation: this compound is metabolized in the liver, potentially by cytochrome P450 (CYP450) enzymes, to form a chemically reactive metabolite.[14][15]

-

Depletion of Glutathione (GSH): The reactive metabolite can covalently bind to and deplete the intracellular stores of glutathione, a key antioxidant.[15]

-

Oxidative Stress: The depletion of GSH and the direct action of the reactive metabolite can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress.[14]

-

Cellular Damage: ROS can damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA.[15]

-

Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[14]

-

Cell Death: The culmination of these events can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) of hepatocytes.[15]

-

Acute Liver Injury: Widespread hepatocyte death manifests as acute liver injury.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis from readily available starting materials is well-established, and it can be purified to a high degree using standard laboratory techniques. While its utility in various industries is clear, its potential for inducing hepatotoxicity warrants careful handling and further investigation. Understanding the molecular mechanisms underlying its toxic effects is crucial for risk assessment and the development of safer alternatives. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with or researching this compound.

References

- 1. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 6. analytical.unsw.edu.au [analytical.unsw.edu.au]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 10. mt.com [mt.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. nist.gov [nist.gov]

- 13. agilent.com [agilent.com]

- 14. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]

"synthesis of Triacetonamine hydrochloride from acetone and ammonia"

An In-depth Technical Guide to the Synthesis of Triacetonamine (B117949) from Acetone (B3395972) and Ammonia (B1221849)

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone (TAA), is a pivotal chemical intermediate with significant industrial applications.[1][2] Its primary use is as the foundational precursor for most Hindered Amine Light Stabilizers (HALS), which are essential additives for protecting polymeric materials from light-induced degradation.[3][4] Furthermore, triacetonamine and its derivatives serve as crucial building blocks in the synthesis of pharmaceuticals and as precursors for stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are used as oxidation catalysts and polymerization regulators.[4][5]

The most economically viable and widely practiced industrial synthesis route involves the direct, one-step acid-catalyzed condensation of acetone and ammonia.[3] This guide provides a detailed technical overview of this synthesis, focusing on the underlying reaction mechanisms, experimental protocols for both batch and continuous processes, and a quantitative comparison of various catalytic systems. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Reaction Mechanism and By-products

The synthesis of triacetonamine is a complex acid-catalyzed reaction involving multiple sequential and parallel steps. The overall stoichiometry involves the condensation of three molecules of acetone with one molecule of ammonia.

The reaction mechanism begins with the ammonia acting as a base, catalyzing the aldol (B89426) condensation of acetone molecules to form intermediates such as diacetone alcohol and mesityl oxide.[2] Further condensation leads to the formation of phorone. Ammonia then adds to the α,β-unsaturated carbonyl system of phorone in a Michael-type 1,4-addition. The resulting intermediate subsequently undergoes an intramolecular cyclization to form the 2,2,6,6-tetramethyl-4-piperidone ring.[2]

Several by-products can be formed during the reaction, the composition of which depends heavily on the reaction conditions and catalyst used.[5][6] These include acetonine (2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine), diacetone alcohol, diacetone amine, phorone, and isophorone.[6] Managing the formation of these by-products is critical for achieving high selectivity and simplifying the purification of the final product.[4][6]

Data on Synthesis Parameters

The yield and selectivity of triacetonamine synthesis are highly dependent on reaction conditions. Key parameters include the catalyst, molar ratio of reactants, temperature, pressure, and reaction time. A summary of data from various reported methods is presented below.

Table 1: Comparison of Reaction Conditions for Triacetonamine Synthesis

| Catalyst | Acetone:Ammonia Molar Ratio | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ammonium (B1175870) Nitrate (B79036) | 7.6:1 (approx.) | 60 - 65 | Not specified | 4 | 70 | [7][8] |

| Ammonium Chloride | 4.5:1 (approx.) | 60 - 65 | Not specified | 6 | 73 | [7] |

| Ammonium Nitrate | 6.85:1 (approx.) | 60 - 65 | Not specified | 6 | 76 | [7] |

| NKC-9 Resin | 6:1 | 60 | Not specified | Continuous | ~67 (Selectivity) | [5] |

| Ammonium Bromide | Not specified | 60 | Not specified | 10 | 220 (from Acetonine) |[9] |

Table 2: Optimal Conditions for Continuous Synthesis over NKC-9 Cation-Exchange Resin[5]

| Acetone:Ammonia Molar Ratio | Acetone Flow Rate (mL/min) | Acetone Conversion (%) | Triacetonamine Selectivity (%) |

|---|---|---|---|

| 1.5:1 | 0.065 | 38.2 | 51.3 |

| 3:1 | 0.13 | 47.9 | 58.5 |

| 6:1 | 0.26 | 59.5 | 66.8 |

| 9:1 | 0.39 | 56.3 | 64.1 |

Experimental Protocols

The synthesis of triacetonamine can be performed using either batch or continuous processes, typically distinguished by the use of homogeneous or heterogeneous catalysts, respectively.

Protocol 1: Batch Synthesis using Homogeneous Catalyst (Ammonium Nitrate)

This protocol is based on typical procedures described in patents for industrial production.[7][8]

Materials:

-

Acetone

-

Gaseous Ammonia

-

Ammonium Nitrate (Catalyst)

-

Sodium Hydroxide (B78521) (Flakes, for neutralization)

Equipment:

-

High-pressure autoclave with stirring and temperature control

Procedure:

-

Charge the autoclave with acetone and ammonium nitrate. A typical molar ratio is 0.001-0.1 moles of catalyst per mole of acetone.[7]

-

Seal the reactor and introduce gaseous ammonia. The acetone to ammonia molar ratio should be maintained between 4:1 and 20:1.[7]

-

Heat the mixture to 60-65°C with constant stirring. The reaction is typically run for 4 to 8 hours.[7]

-

After the reaction period, cool the autoclave to room temperature (20-25°C).

-

To neutralize the acid catalyst, add sodium hydroxide flakes to the reaction mixture and stir for approximately 30 minutes.

-

Allow the mixture to settle, and separate the lower aqueous layer.

-

The upper organic layer, containing triacetonamine, unreacted acetone, and by-products, is subjected to distillation to recover the excess acetone.

-

The crude triacetonamine residue can be further purified by vacuum distillation (B.P. 75-78°C / 5 mmHg) or by crystallization of its hydrate.[7][8]

Protocol 2: Continuous Synthesis using Heterogeneous Catalyst (Cation-Exchange Resin)

This protocol describes a continuous process using a solid acid catalyst, which simplifies catalyst removal and allows for uninterrupted production.[5][10]

Materials:

-

Acetone

-

Gaseous Ammonia

-

NKC-9 or similar strong cation-exchange resin (Catalyst)

Equipment:

-

Fixed-bed reactor

-

High-performance liquid pumps for acetone feed

-

Mass flow controller for ammonia feed

-

Heating system for the reactor

-

Cooling/collection system for the product stream

Procedure:

-

Pack the fixed-bed reactor with the cation-exchange resin (e.g., NKC-9).

-

Heat the reactor to the optimal reaction temperature, approximately 60°C.[5]

-

Continuously pump acetone and feed ammonia gas through the reactor. Optimal conditions have been reported with an acetone to ammonia molar ratio of 6:1 and an acetone flow rate of 0.26 mL/min.[5]

-

The reaction mixture exits the reactor continuously.

-

The product stream, containing triacetonamine, unreacted starting materials, and by-products, is collected after cooling.

-

The collected mixture is then purified, typically through a multi-stage distillation process, to separate the desired product from other components.

Protocol 3: Conversion to Triacetonamine Hydrochloride

The free base form of triacetonamine is often converted to its hydrochloride salt for improved stability and handling.

Materials:

-

Purified Triacetonamine

-

Concentrated Hydrochloric Acid (HCl) or dry Hydrogen Chloride gas

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

Equipment:

-

Glass reaction vessel with stirring

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the purified triacetonamine in a suitable anhydrous solvent in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution with constant stirring.

-

The this compound will precipitate as a white solid.

-

Continue the addition of HCl until the precipitation is complete (the solution becomes acidic).

-

Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Conclusion

The synthesis of triacetonamine from acetone and ammonia is a well-established and industrially significant process. While batch production using homogeneous catalysts like ammonium nitrate is common, continuous processes with heterogeneous catalysts such as cation-exchange resins offer advantages in terms of catalyst recyclability, process control, and environmental impact.[5] Achieving high yield and selectivity hinges on the careful optimization of reaction parameters, particularly the molar ratio of reactants and the reaction temperature, to favor the formation of the desired piperidone ring over various acyclic and heterocyclic by-products. The subsequent conversion to the hydrochloride salt provides a stable form of the compound suitable for storage and further use.

References

- 1. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]

- 2. Process for preparing triacetone amine - Patent 0074607 [data.epo.org]

- 3. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]

- 7. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]

- 10. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

Triacetonamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for determining the solubility and stability of Triacetonamine (B117949) Hydrochloride (CAS No: 33973-59-0). This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other applications utilizing this compound.

Introduction

Triacetonamine hydrochloride, also known as 2,2,6,6-tetramethyl-4-piperidone hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals, pesticides, and photostabilizers. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring product efficacy, and defining appropriate storage conditions. This guide summarizes the known physicochemical properties and provides detailed experimental protocols for further investigation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. This compound, as a salt, is generally more water-soluble than its free base form.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published. The following table summarizes the available information.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | ~1,000,000 mg/L (estimated)[1] | 25 | Essentially freely soluble. |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | Not Specified | Ultrasonic assistance may be required.[2] |

| Chloroform | Soluble | Not Specified | Qualitative data.[3] |

| Dichloromethane | Soluble | Not Specified | Qualitative data.[3] |

| Ethyl Acetate | Soluble | Not Specified | Qualitative data.[3] |

| Acetone | Soluble | Not Specified | Qualitative data.[3][4] |

| Methanol (B129727) | Soluble | Not Specified | Qualitative data.[4] |

| Ethanol | Soluble | Not Specified | Qualitative data.[4] |

| Ether | Soluble | Not Specified | Qualitative data.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the flasks at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or g/100mL.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. This compound is generally considered stable under normal storage conditions.

General Stability and Storage Recommendations

-

Solid State: The solid powder is stable and should be stored at 4°C, sealed, and protected from moisture.[5] Some suppliers recommend storage at -20°C for up to 3 years.

-

In Solution: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare solutions fresh on the day of use.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific forced degradation data for this compound is not publicly available, the following section outlines a standard protocol for such a study.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Subject aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a suitable analytical technique, such as HPLC, to identify and quantify any degradation products.

Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH and heat at 60°C for a specified period. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Caption: General Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.

Protocol for Method Development and Validation:

-

Column and Mobile Phase Screening:

-

Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol with buffered aqueous phases at different pH values) to achieve optimal separation of the parent compound from its degradation products.

-

-

Method Optimization:

-

Fine-tune the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve good resolution, symmetric peak shapes, and a reasonable run time.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can separate the parent drug from all potential degradation products and excipients. This is typically done by analyzing the samples from the forced degradation study.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

References

An In-depth Technical Guide to the Applications of Triacetonamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Triacetonamine (B117949) hydrochloride, chemically known as 2,2,6,6-tetramethyl-4-piperidone hydrochloride, is a versatile and pivotal building block in modern organic synthesis. Its sterically hindered piperidine (B6355638) framework and reactive ketone functionality make it a valuable precursor for a diverse array of molecules with significant applications in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides a comprehensive overview of the core applications of triacetonamine hydrochloride, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Synthesis of Heterocyclic Compounds: Pyrazolo[4,3-c]pyridine Derivatives

Triacetonamine serves as a key starting material for the synthesis of various heterocyclic compounds, including pyrazolo[4,3-c]pyridine derivatives, which are investigated for their potential biological activities.[1][2]

Experimental Protocol: Synthesis of 7-Benzylidene-4,4,6,6-tetramethyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carbothioamide

A mixture of 2,2,6,6-tetramethyl-4-piperidone (0.01 mol), benzaldehyde (B42025) (0.02 mol), and thiosemicarbazide (B42300) (0.01 mol) in 2 g of potassium hydroxide (B78521) dissolved in 50 ml of ethanol (B145695) is refluxed. The reaction progress is monitored using Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into cold dilute hydrochloric acid. The resulting precipitate is filtered, dried, and crystallized from ethanol to yield the final product.[2]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| 7-Benzylidene-4,4,6,6-tetramethyl-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carbothioamide | C24H28N4S | 87 | 171-173 |

| 7-(4-Chlorobenzylidene)-3-(4-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carbothioamide | C24H26Cl2N4S | 78 | 180-182 |

| 7-(2-Chlorobenzylidene)-3-(2-chlorophenyl)-4,4,6,6-tetramethyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine-2-carbothioamide | C24H26Cl2N4S | 85 | 195-197 |

Reaction Scheme for the Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

Caption: Synthesis of Pyrazolo[4,3-c]pyridines.

Precursor to Hindered Amine Light Stabilizers (HALS)

Triacetonamine is a cornerstone in the production of Hindered Amine Light Stabilizers (HALS), which are crucial additives for protecting polymers against photodegradation.[3][4] One of the most commercially significant HALS derived from triacetonamine is Tinuvin 770. The synthesis involves the reduction of the ketone in triacetonamine to a hydroxyl group, followed by esterification.

Experimental Protocol: Synthesis of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate))

Step 1: Reduction of Triacetonamine to 2,2,6,6-Tetramethyl-4-piperidinol

While various reducing agents can be employed, a common method involves catalytic hydrogenation.

Step 2: Esterification to form Tinuvin 770

In a four-neck flask equipped with a stirrer, water segregator, and condenser, 2,2,6,6-tetramethyl-4-piperidinol, sebacic acid, a catalyst (e.g., p-toluenesulfonic acid), and a solvent (e.g., toluene) are added. The mixture is heated to reflux, and the water generated is removed azeotropically. The reaction is monitored until no more water is produced, and then reflux is continued for an additional hour. After cooling, the mixture is washed with water, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield white crystalline powder.[5]

| Reactant Ratio (Molar) | Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) |

| Tetramethylpiperidinol : Sebacic Acid (2 : 1.0-1.2) | p-Toluenesulfonic acid | Toluene (B28343) | 106-110 | High |

Workflow for the Synthesis of Tinuvin 770

Caption: Synthesis of Tinuvin 770 from Triacetonamine.

Synthesis of Stable Nitroxyl (B88944) Radicals: TEMPO and its Derivatives

Triacetonamine is a precursor to the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives, which are widely used as catalysts for selective oxidation reactions and as spin labels in biological studies.[6] The synthesis typically involves reduction of the ketone followed by oxidation of the secondary amine.

Experimental Protocol: Synthesis of 4-Hydroxy-TEMPO

Step 1: Reduction of Triacetonamine to 2,2,6,6-Tetramethyl-4-piperidinol

This step is identical to the first step in the synthesis of HALS.

Step 2: Oxidation to 4-Hydroxy-TEMPO

2,2,6,6-Tetramethyl-4-piperidinol is dissolved in a suitable solvent. A catalyst, such as sodium tungstate, is added, followed by the dropwise addition of an oxidizing agent, like hydrogen peroxide, at a controlled temperature. The reaction mixture is stirred until completion. The product is then extracted and purified.

Logical Relationship for TEMPO Synthesis

Caption: Two-stage synthesis of 4-Hydroxy-TEMPO.

Reduction to 2,2,6,6-Tetramethylpiperidine (B32323)

The complete reduction of the carbonyl group in this compound leads to the formation of 2,2,6,6-tetramethylpiperidine, a sterically hindered secondary amine that is a valuable base in organic synthesis and a precursor for other important compounds. The Wolff-Kishner reduction is a classic method for this transformation.[7][8]

Experimental Protocol: Wolff-Kishner Reduction of this compound

This compound is reacted with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent such as diethylene glycol, in the presence of a strong base like potassium hydroxide. The reaction mixture is heated to a high temperature to facilitate the decomposition of the intermediate hydrazone, leading to the formation of the desired methylene (B1212753) group and the evolution of nitrogen gas. The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation before the high-temperature decomposition, can significantly improve the yield and reduce reaction times.[8] A continuous process for this reduction has also been developed, achieving yields of over 90%.[9]

| Method | Base | Solvent | Temperature (°C) | Yield (%) |

| Continuous Process | Alkali | High-boiling solvent | >160 | >90[9] |

| Huang-Minlon Modification | KOH | Diethylene glycol | ~200 | High |

Wolff-Kishner Reduction Pathway

Caption: Wolff-Kishner reduction of Triacetonamine.

N-Alkylation Reactions

The secondary amine of triacetonamine can undergo N-alkylation to introduce various substituents, further expanding its synthetic utility. However, direct N-alkylation can be challenging due to steric hindrance.

Experimental Protocols for N-Alkylation

Direct N-Alkylation: Direct alkylation of triacetonamine with highly reactive halides like allyl or benzyl (B1604629) bromide can be achieved, but often results in low yields. For instance, the reaction of triacetonamine with allyl bromide in hexane (B92381) in the presence of potassium carbonate at room temperature for 7 days afforded the N-allyl product in only 6% yield.

Alternative Route via Acetal (B89532) Protection: A more efficient method involves the protection of the ketone as an acetal, followed by N-alkylation and subsequent deprotection. For example, the acetal of triacetonamine can be alkylated with ethyl iodide in toluene at 130°C, followed by hydrolysis with aqueous hydrochloric acid to give 1-ethyl-2,2,6,6-tetramethylpiperidin-4-one in 60% yield.

| Alkylating Agent | Method | Yield (%) |

| Allyl bromide | Direct | 6 |

| Ethyl iodide | Acetal protection | 60 |

| Allyl bromide | Oxidation of N-alkylated alcohol | 68 |

N-Alkylation Strategies

Caption: Direct vs. Indirect N-Alkylation of Triacetonamine.

Role in the Synthesis of Pharmaceuticals

The piperidine scaffold is a common motif in many pharmaceuticals, and this compound serves as a valuable starting material for the synthesis of various biologically active molecules, including analgesics and antiviral agents.[10][11][12][13]

Application in Analgesic Synthesis

The 4-piperidone (B1582916) structure is a key component in the synthesis of potent opioid analgesics, such as fentanyl and its analogs.[14][15] While direct synthesis routes for specific analgesics starting from triacetonamine are not extensively detailed in readily available literature, its derivatives, such as 4-amino-2,2,6,6-tetramethylpiperidine (B32359), can serve as precursors. The synthesis of these precursors often involves reductive amination of triacetonamine.[16][17]

Application in Antiviral Drug Development

The triacetonamine framework can be incorporated into more complex heterocyclic systems, such as triazolo-piperidines, which have been investigated for their antiviral activities.[11][18] The synthesis of such compounds would involve multi-step sequences starting from triacetonamine or its derivatives.

Conceptual Pathway to Bioactive Molecules

Caption: Triacetonamine as a precursor for pharmaceuticals.

Conclusion

This compound is a readily available and highly versatile starting material in organic synthesis. Its unique structural features allow for a wide range of chemical transformations, leading to the efficient synthesis of valuable compounds. From the creation of complex heterocyclic systems and essential polymer additives to its role as a precursor for important reagents and potential pharmaceuticals, this compound continues to be a compound of significant interest to researchers and synthetic chemists across various scientific disciplines. The detailed protocols and data presented in this guide aim to facilitate its broader application and inspire further innovation in the field.

References

- 1. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. US5663351A - Process for the continuous preparation of 2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Triacetonamine Hydrochloride: A Comprehensive Technical Guide for the Chemical Researcher

Introduction

Triacetonamine hydrochloride, chemically known as 2,2,6,6-tetramethyl-4-piperidone hydrochloride, is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and polymer stabilizers. Its unique sterically hindered amine structure makes it a valuable building block for a variety of complex molecules. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key reactions, and its role as a precursor to high-value chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual representations of chemical pathways and workflows.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid. It is soluble in water and lower alcohols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₈ClNO |

| Molecular Weight | 191.70 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 43 °C (for the free base) |

| Boiling Point | 205 °C (for the free base) |

| Solubility | Soluble in acetone (B3395972), alcohol, ether, and water |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.47 (s, 4H, CH₂), 1.13 (s, 12H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 210.01 (C=O), 60.05 (C(CH₃)₂), 55.89 (CH₂), 28.33 (CH₃).[1]

-

Mass Spectrometry (MS): Consistent with the structure.

Synthesis of this compound

The most common method for the synthesis of Triacetonamine is the condensation of acetone with ammonia (B1221849) in the presence of a catalyst. Various catalysts and reaction conditions have been reported, influencing the yield and purity of the product.

Table 2: Comparison of Synthetic Protocols for Triacetonamine

| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ammonium Chloride & Silica Gel | Acetone, Aqueous Ammonia | Room Temperature | >6 months | Not specified | [2] |

| Ammonium-d₄ chloride, Na₂CO₃, MgO | Acetone-d₆ | 50 | 3 days | Not specified | [2] |

| Calcium Chloride | Acetone, Ammonia | Not specified | Not specified | Not specified | [2] |

| Cation-Exchange Resin (NKC-9) | Acetone, Ammonia | 60 | Continuous Flow | ~67 (selectivity) | [3] |

| Ammonium Nitrate | Acetone, Ammonia | 60-65 | 4 hours | 70 | [4] |

| Aluminum Nitrate | Acetone, Ammonia | 60 | 4 hours | Not specified | [4] |

| Calcium Chloride dihydrate | Acetone, Ammonia | 80-85 | 6 hours | 72 | [4] |

Experimental Protocol: Synthesis of Triacetonamine from Acetone and Ammonia

This protocol is a generalized procedure based on common literature methods.

Materials:

-

Acetone

-

Ammonia (gas or aqueous solution)

-

Catalyst (e.g., Ammonium chloride, Calcium chloride)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction vessel, combine acetone and the chosen catalyst.

-

Introduce ammonia into the reaction mixture. If using gaseous ammonia, bubble it through the acetone. If using an aqueous solution, add it to the acetone.

-

Stir the reaction mixture at the specified temperature for the required duration (see Table 2).

-

After the reaction is complete, cool the mixture and neutralize it with a base such as sodium hydroxide.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Triacetonamine free base.

-

To obtain the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add concentrated hydrochloric acid until the solution is acidic.

-

Cool the solution to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a cold solvent, and dry.

Caption: Workflow for the synthesis of this compound.

Key Reactions of Triacetonamine as a Chemical Intermediate

Triacetonamine serves as a versatile precursor for several important classes of compounds, primarily through the modification of its ketone and amine functionalities.

Reduction to 2,2,6,6-Tetramethyl-4-piperidinol

The reduction of the ketone group in Triacetonamine yields 2,2,6,6-tetramethyl-4-piperidinol, a key intermediate for the synthesis of Hindered Amine Light Stabilizers (HALS).

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Adjust the pH of the solution to acidic with hydrochloric acid to decompose any remaining borohydride, then make it basic with sodium hydroxide.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2,6,6-tetramethyl-4-piperidinol.

-

The product can be further purified by recrystallization from a suitable solvent like ligroin.[5]

Caption: Reduction of Triacetonamine to its corresponding alcohol.

Synthesis of Hindered Amine Light Stabilizers (HALS)

2,2,6,6-Tetramethyl-4-piperidinol is a crucial building block for HALS, which are widely used to protect polymers from photodegradation. A common example is the synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510).

Experimental Protocol: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Materials:

-

2,2,6,6-Tetramethyl-4-piperidinol

-

Dimethyl sebacate

-

Lithium amide (catalyst)

-

N-methylpyrrolidinone (solvent)

-

Nitrogen gas

-

Glacial acetic acid

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, combine dimethyl sebacate, 2,2,6,6-tetramethyl-4-piperidinol, and N-methylpyrrolidinone.[6]

-

Heat the mixture to 100°C with agitation.

-

Add lithium amide as a catalyst.[6]

-

Increase the temperature to 150-155°C and maintain for approximately 3 hours under a continuous nitrogen sparge to remove the methanol byproduct.[6]

-

Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, cool the mixture to 100°C and neutralize with glacial acetic acid.[6]

-

The product, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, can be isolated and purified by appropriate methods. A yield of 99% based on dimethyl sebacate has been reported.[6]

Caption: Synthesis of a HALS from 2,2,6,6-tetramethyl-4-piperidinol.

Applications in Drug Development and Agrochemicals

The piperidine (B6355638) ring system present in Triacetonamine is a common scaffold in many biologically active molecules. As a result, Triacetonamine and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7]

-

Pharmaceuticals: It serves as a precursor for the synthesis of analgesics, antiviral agents, anticoagulants, antiarrhythmic drugs, and antihypertensive medications.[5][7]

-

Agrochemicals: Triacetonamine is a building block for various herbicides, insecticides, and fungicides.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazards: May be harmful if swallowed and can cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4][9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended long-term storage is at -20°C.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound is a cornerstone chemical intermediate with broad utility in the synthesis of a diverse range of commercially important molecules. Its straightforward synthesis from readily available starting materials, combined with the versatility of its chemical transformations, ensures its continued importance in both academic research and industrial applications. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, along with detailed experimental protocols to aid researchers in their scientific endeavors. Proper safety and handling procedures are paramount when working with this compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. asianpubs.org [asianpubs.org]

- 4. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 8. Triacetonediamine(36768-62-4) 1H NMR spectrum [chemicalbook.com]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide on the History and Discovery of Triacetonamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of Triacetonamine hydrochloride. It details the pioneering work of early chemists, outlines detailed experimental protocols for its synthesis, presents key quantitative data, and explores its application in toxicological research, specifically in the induction of acute liver failure. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, pharmacology, and drug development, offering in-depth information and methodologies pertinent to Triacetonamine and its hydrochloride salt.

Introduction

Triacetonamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, most notably hindered amine light stabilizers (HALS) and the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). Its hydrochloride salt, this compound, is a stable, water-soluble form that is often utilized in research settings. This guide delves into the historical context of its discovery, provides detailed synthetic procedures, and presents its physicochemical properties. Furthermore, it explores a significant application in experimental pharmacology: the induction of acute liver failure in animal models, providing a basis for studying hepatotoxicity and potential therapeutic interventions.

History and Discovery

The genesis of Triacetonamine is rooted in the late 19th-century explorations of acetone (B3395972) chemistry. The German chemist Wilhelm Heinrich Heintz is credited with early investigations into the reaction of acetone with ammonia (B1221849). In his 1880 publication in Annalen der Chemie, Heintz described the formation of various condensation products from this reaction, laying the foundational groundwork for the synthesis of what would later be identified as Triacetonamine. While Heintz's work was seminal, the definitive synthesis and characterization of Triacetonamine were established by later researchers who built upon his initial findings.

The conversion of Triacetonamine to its hydrochloride salt is a straightforward acid-base reaction, a common practice in organic chemistry to enhance the stability and solubility of amine compounds. This process involves treating the free base form of Triacetonamine with hydrochloric acid.

Synthesis of Triacetonamine and its Hydrochloride Salt

The synthesis of Triacetonamine and its subsequent conversion to this compound can be achieved through several methods. The most common approach involves the condensation of acetone with ammonia.

Synthesis of Triacetonamine

A widely practiced method for the synthesis of Triacetonamine involves the reaction of acetone and ammonia in the presence of a catalyst, such as calcium chloride.

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of acetone and a catalytic amount of calcium chloride is prepared.

-

Ammonia gas is bubbled through the mixture for an extended period, typically several days, at room temperature. The reaction vessel should be equipped with a means to relieve pressure.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The excess acetone is removed by distillation under reduced pressure.

-

The resulting crude Triacetonamine can be purified by vacuum distillation.

Alternatively, Triacetonamine can be synthesized from phorone and ammonia.

Experimental Protocol:

-

Phorone is dissolved in a suitable solvent, and aqueous ammonia is added.

-

The mixture is stirred for several hours.

-

The product is then extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield Triacetonamine.

Synthesis of this compound

The conversion of Triacetonamine to its hydrochloride salt is a simple acid-base neutralization.

Experimental Protocol:

-

Triacetonamine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

The solution is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic (pH ~1), which can be checked with pH paper.[1]

-

The precipitated this compound is collected by filtration.

-

The solid product is washed with a small amount of cold solvent and dried under vacuum to yield the final product.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO | |

| Molecular Weight | 191.70 g/mol | |

| Melting Point | 188-192 °C | |

| Solubility | Soluble in water, chloroform, dichloromethane, DMSO, and acetone. | |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

¹H NMR Spectrum: The proton NMR spectrum of this compound would show characteristic signals for the methyl and methylene (B1212753) protons of the piperidone ring. The protonation of the amine nitrogen would lead to a downfield shift of the adjacent protons compared to the free base.

¹³C NMR Spectrum: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon would appear significantly downfield.

FT-IR Spectrum: The infrared spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the ammonium (B1175870) salt, the C=O stretching of the ketone, and C-H stretching and bending vibrations.

Application in Experimental Toxicology: Induction of Acute Liver Failure

This compound has been utilized as a chemical agent to induce acute liver failure (ALF) in animal models, particularly in rats. This model allows for the study of the pathogenesis of ALF and the evaluation of potential therapeutic agents.

Experimental Protocol for Induction of Acute Liver Failure

Animal Model: Male Wistar rats are commonly used for this model.

Dosage and Administration: this compound is administered orally via gavage. A common dosing regimen involves daily administration for two consecutive days at doses ranging from 200 mg/kg to 400 mg/kg.[2] The 400 mg/kg dose has been associated with higher mortality.[2]

Experimental Workflow:

References

Triacetonamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all applicable local, state, and federal regulations.

Executive Summary

Triacetonamine hydrochloride (CAS No: 33973-59-0), also known as 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. While invaluable in research and development, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth overview of the known safety information, handling precautions, emergency procedures, and toxicological data for this compound. It also outlines standardized experimental protocols for its safety assessment and visualizes potential toxicological pathways and safety workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Triacetonamine and its hydrochloride salt is presented below. This information is crucial for understanding its behavior and for making informed decisions regarding storage and handling.

| Property | Triacetonamine | This compound | Source |

| Chemical Formula | C₉H₁₇NO | C₉H₁₇NO·HCl | [1] |

| Molecular Weight | 155.24 g/mol | 191.70 g/mol | |

| Appearance | Colorless or white solid | White crystalline solid | [1][2] |

| Melting Point | 43 °C | 198 °C (decomposes) | [1][3] |

| Boiling Point | 205 °C | Not available | [1] |

| Solubility | Moderately soluble in water | Soluble in water | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on available safety data sheets.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals | [4] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [4] |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage | [5] |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction | [4] |

Toxicological Data

Quantitative toxicological data for Triacetonamine and its hydrochloride salt are limited in publicly available literature. The following table summarizes the available data. Further testing is recommended to establish a comprehensive toxicological profile.

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1539 mg/kg (for Triacetonamine) | [6] |

| LD50 | Rat | Intraperitoneal | 385 mg/kg (for Triacetonamine) | [6] |

| LD50 | Rat | Dermal | > 2000 mg/kg (for Triacetonamine) | |

| LC50 | - | Inhalation | No data available | - |

| Skin Irritation | Rabbit | Dermal | Causes burns | |

| Eye Irritation | Rabbit | Ocular | Causes serious eye damage | [5] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [4] |

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles and a face shield. | [7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing. | [7] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if engineering controls are insufficient or during emergency situations. | [7] |

Engineering Controls

| Control Measure | Description | Source |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | [7] |

| Eye Wash Station | An easily accessible eye wash station must be available. | [7] |

| Safety Shower | A safety shower should be in close proximity to the handling area. | [7] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols for Safety Assessment

The following are summaries of standardized OECD guidelines for assessing the toxicological properties of chemicals like this compound.

Acute Oral Toxicity (OECD 423)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance's acute oral toxicity.

-

Methodology: A starting dose is administered to a group of animals (typically three). Depending on the outcome (mortality or survival), the dose for the next step is either increased or decreased. The observation period is typically 14 days.

-

Endpoint: The test allows for the determination of an LD50 range and the classification of the substance according to GHS categories.

Acute Dermal Toxicity (OECD 402)

-

Principle: This guideline assesses the potential for a substance to cause toxicity through skin contact.

-

Methodology: The substance is applied to a shaved area of the skin of the test animal (typically a rat or rabbit) and held in place with a porous gauze dressing for 24 hours. The animals are observed for at least 14 days for signs of toxicity.

-

Endpoint: The study provides information on dermal toxicity and can be used to determine an LD50 value.

Acute Inhalation Toxicity (OECD 403)

-

Principle: This test evaluates the toxicity of a substance when inhaled.

-

Methodology: Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). The animals are then observed for at least 14 days.

-

Endpoint: The test determines the median lethal concentration (LC50) of the substance.

Skin Corrosion/Irritation (OECD 404)

-

Principle: This in vivo test assesses the potential of a substance to cause skin corrosion or irritation.

-

Methodology: A small amount of the test substance is applied to the shaved skin of a rabbit under a gauze patch for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.

-

Endpoint: The severity and reversibility of the skin reactions are scored to classify the substance as corrosive or irritant.

Eye Corrosion/Irritation (OECD 405)

-

Principle: This test evaluates the potential of a substance to cause serious eye damage or irritation.

-

Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit. The eye is then observed for effects on the cornea, iris, and conjunctiva at specific intervals.

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance.

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

-

Principle: The Local Lymph Node Assay (LLNA) is an in vivo method to identify chemicals that have the potential to cause skin sensitization.

-

Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured.

-

Endpoint: A substance is classified as a skin sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to the control group.

Visualizations: Pathways and Workflows

The following diagrams illustrate potential toxicological pathways and recommended workflows for handling this compound.

Caption: Hypothesized pathway for CNS depression.

Caption: Plausible pathway for hepatotoxicity.

Caption: Workflow for acute toxicity assessment.

Caption: Flowchart for chemical spill response.

Conclusion

This compound is a valuable chemical intermediate with significant potential hazards. A thorough understanding of its toxicological properties, combined with strict adherence to safety and handling protocols, is paramount for the protection of researchers and the environment. This guide provides a comprehensive overview of the current knowledge, but it is essential to consult the specific Safety Data Sheet and relevant regulations before use. Further toxicological studies are warranted to provide a more complete safety profile for this compound.

References

- 1. Triacetonamine - Wikipedia [en.wikipedia.org]

- 2. Reduced specificity for the local lymph node assay for lipophilic chemicals: Implications for the validation of new approach methods for skin sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Assessment of the skin sensitization potential of topical medicaments using the local lymph node assay: an interlaboratory evaluation. | Semantic Scholar [semanticscholar.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. biocrick.com [biocrick.com]

Triacetonamine Hydrochloride: A Comprehensive Technical Guide on Nomenclature, Properties, and Key Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triacetonamine (B117949) hydrochloride, a versatile chemical intermediate. The document focuses on its nomenclature, physicochemical properties, and significant applications in organic synthesis and biomedical research, presenting data in a structured format for ease of reference and comparison.

Nomenclature and Alternative Names

Triacetonamine hydrochloride is known by a variety of synonyms and systematic names in chemical literature and commercial catalogs. Its unambiguous identification is crucial for researchers and professionals in the field. The compound is the hydrochloride salt of the parent compound, Triacetonamine (also known as 2,2,6,6-Tetramethyl-4-piperidone).

The most prominent and IUPAC-recommended name for this compound is 2,2,6,6-Tetramethyl-4-piperidone hydrochloride . A comprehensive list of its alternative names is provided below:

-

2,2,6,6-Tetramethyl-4-piperidone, hydrochloride[2]

-

Triacetonamine (hydrochloride)[2]

-

EINECS 251-769-6[2]

Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties of this compound is presented in Table 1. These identifiers are essential for substance registration, safety data sheet (SDS) consultation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 33973-59-0 | [4] |

| Molecular Formula | C₉H₁₇NO · HCl or C₉H₁₈ClNO | [1][4] |

| Molecular Weight | 191.70 g/mol | [1] |

| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-one;hydrochloride | [1][2] |

| Appearance | Powder | [1][4] |

| Purity | >95% | [1] |